molecular formula C21H23N5O4 B2585817 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-56-1

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2585817
CAS RN: 1021026-56-1
M. Wt: 409.446
InChI Key: KKRRFDPWHXLXIX-UHFFFAOYSA-N
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Description

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • A Claisen-Schmidt type reaction was used to synthesize similar compounds, leading to a yield of 65‒71% (Koshetova et al., 2022). This method could be relevant for synthesizing the specified compound.
  • The structure of a related compound was determined using X-ray crystallography, which can be an effective method for structural analysis of this compound as well (Gubaidullin et al., 2014).

Heterocyclic Chemistry and Synthesis

  • Studies on cyanoacetamide in heterocyclic chemistry, involving synthesis of compounds with similar structures, provide insights into potential synthesis pathways (Bialy & Gouda, 2011).
  • The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in similar compounds highlights the potential of this compound in functional property tuning (Möller et al., 2017).

Biological Evaluation and Potential Applications

  • Novel series of thiazolidinone derivatives related to the compound have been synthesized and evaluated for antimicrobial activity, suggesting possible antimicrobial applications (Patel, Kumari, & Patel, 2012).
  • The compound's structural similarity to other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been used as PET tracers for imaging cerebral adenosine A2A receptors, indicates its potential in neuroimaging applications (Zhou et al., 2014).

properties

IUPAC Name

7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-23-12-16(20(28)25-10-8-24(9-11-25)18(27)14-30-2)19-17(13-23)21(29)26(22-19)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRRFDPWHXLXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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